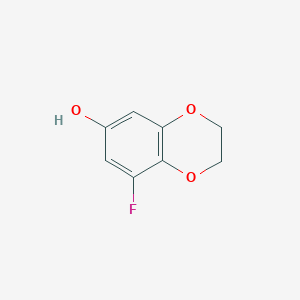![molecular formula C6H4Cl2N4 B6158145 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935345-57-5](/img/no-structure.png)
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as 8-C3CMT) is a heterocyclic compound with a unique structure. It has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 8-C3CMT has been demonstrated to possess a variety of biochemical and physiological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 8-C3CMT has been used in laboratory experiments as a model compound to study various biological processes.
Wissenschaftliche Forschungsanwendungen
8-C3CMT has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, 8-C3CMT has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial effects. 8-C3CMT has also been used as a model compound to study various biological processes, such as signal transduction pathways and enzyme-catalyzed reactions.
Wirkmechanismus
The exact mechanism of action of 8-C3CMT is not yet fully understood. However, it is believed that 8-C3CMT can interact with various biological targets, such as enzymes, receptors, and transcription factors. It is thought that 8-C3CMT may act as an agonist or antagonist of these targets, leading to the observed effects.
Biochemical and Physiological Effects
8-C3CMT has been demonstrated to possess a variety of biochemical and physiological activities. In particular, 8-C3CMT has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 8-C3CMT has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of biofilms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 8-C3CMT in laboratory experiments offers a number of advantages. First, 8-C3CMT is a relatively inexpensive and readily available compound. Second, 8-C3CMT can be synthesized easily using well-established methods. Third, 8-C3CMT is a stable compound, making it suitable for long-term storage and use.
However, there are also some limitations to using 8-C3CMT in laboratory experiments. For example, the exact mechanism of action of 8-C3CMT is not yet fully understood, making it difficult to predict its effects in certain situations. In addition, 8-C3CMT may interact with other compounds, leading to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for the study of 8-C3CMT. For example, further research could be conducted to gain a better understanding of the mechanism of action of 8-C3CMT. In addition, further studies could be conducted to explore the potential therapeutic applications of 8-C3CMT, such as its use as an anti-inflammatory or anti-tumor agent. Finally, further studies could be conducted to explore the potential of 8-C3CMT as a model compound for studying various biological processes.
Synthesemethoden
The synthesis of 8-C3CMT has been well studied and documented in the literature. Generally, the synthesis of 8-C3CMT involves the reaction of 4-chloromethyl-3-methyl-1,2,4-triazole and 8-chloro-3-methyl-1,2,4-triazole in the presence of an acid catalyst. The reaction is typically conducted at temperatures between 80-120°C and yields 8-C3CMT as a white crystalline solid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine with formaldehyde and hydrochloric acid to form the desired compound.", "Starting Materials": [ "8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "To a solution of 8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine in ethanol, add formaldehyde and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with ethanol and dry under vacuum to obtain the desired compound." ] } | |
CAS-Nummer |
1935345-57-5 |
Molekularformel |
C6H4Cl2N4 |
Molekulargewicht |
203 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



